

## Specificity Analysis of MYF-01-37 Against TEAD Paralogues: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the TEAD inhibitor **MYF-01-37** and its more potent derivative, MYF-03-69, against other known TEAD inhibitors. The focus is on the specificity of these compounds for the four human TEAD paralogues (TEAD1, TEAD2, TEAD3, and TEAD4), key components of the Hippo signaling pathway.

### Introduction to MYF-01-37 and TEAD Inhibition

MYF-01-37 is a covalent inhibitor of Transcriptional Enhanced Associate Domain (TEAD) proteins, identified through a covalent fragment library screening. It targets a conserved cysteine residue within the palmitate-binding pocket of TEADs (Cys380 in TEAD2 and Cys359 in TEAD1), thereby disrupting the interaction between TEAD and its co-activator YAP (Yes-associated protein).[1] While MYF-01-37 itself is considered a sub-optimal chemical probe requiring micromolar concentrations for cellular activity, it served as the lead compound for the development of more potent inhibitors.[2]

One such optimized derivative, MYF-03-69, demonstrates a "pan-TEAD" inhibitor profile, effectively inhibiting all four TEAD paralogues at submicromolar concentrations.[2] This guide will present data on MYF-03-69 as a representative of the **MYF-01-37** chemical scaffold and compare its activity with other notable TEAD inhibitors.

## **Quantitative Comparison of TEAD Inhibitors**



The following tables summarize the inhibitory activities of various compounds against the TEAD paralogues. The data is primarily derived from in vitro palmitoylation assays, which measure the ability of a compound to block the auto-palmitoylation of TEAD proteins, a critical step for their stability and function.

Table 1: Pan-TEAD Inhibitors

Compound	TEAD1 IC50 (μM)	TEAD2 IC50 (μM)	TEAD3 IC50 (μM)	TEAD4 IC50 (μM)	Assay Type
MYF-03-69	submicromol ar	submicromol ar	submicromol ar	submicromol ar	In vitro palmitoylation
ISM-6331	0.3	0.6	0.1	0.2	Thermal Shift Assay
AZ4331	Not specified	Not specified	Not specified	Not specified	Cell-based metabolic labeling
K-975	Not specified				

Note: Specific IC<sub>50</sub> values for MYF-03-69 against each paralogue are described as being in a similar submicromolar range in the source literature, but precise values are not provided.[2] AZ4331 is stated to inhibit palmitoylation of all four TEAD paralogs in cell-based assays.

Table 2: Selective TEAD Inhibitors



Compound	TEAD1 IC50 (μM)	TEAD2 IC50 (μM)	TEAD3 IC50 (μM)	TEAD4 IC50 (μM)	Assay Type
DC- TEADin1072	0.61 ± 0.02	>10	0.58 ± 0.12	>10	Activity- Based Protein Profiling (ABPP)
DC- TEAD3in03	>10	>10	0.16 ± 0.03	>10	Activity- Based Protein Profiling (ABPP)

## Experimental Protocols In Vitro TEAD Palmitoylation Assay

This assay is a common method to assess the potency of TEAD inhibitors that target the palmitate-binding pocket.

Principle: The assay measures the auto-palmitoylation of recombinant TEAD proteins using a modified palmitoyl-CoA substrate. An alkyne-tagged palmitoyl-CoA is incubated with the TEAD YAP-binding domain (YBD). The incorporated alkyne-palmitate is then detected by "clicking" it to a reporter molecule, such as a fluorescently tagged azide or biotin-azide, via a coppercatalyzed azide-alkyne cycloaddition (CuAAC) reaction. The resulting signal is quantified, and the inhibitory effect of a compound is determined by the reduction in this signal.

#### General Protocol:

- Recombinant Protein: Purified recombinant TEAD-YBD proteins (TEAD1, TEAD2, TEAD3, and TEAD4) are used.
- Compound Incubation: The TEAD-YBD protein is pre-incubated with varying concentrations
  of the test inhibitor (e.g., MYF-01-37) for a defined period (e.g., 2 hours at 37°C) to allow for
  covalent bond formation.



- Palmitoylation Reaction: Alkyne-palmitoyl-CoA is added to the protein-inhibitor mixture, and the reaction is allowed to proceed.
- Click Chemistry: The reaction is quenched, and a fluorescent azide or biotin-azide is added along with a copper catalyst to label the palmitoylated TEAD.

#### Detection:

- Gel-based: The reaction products are resolved by SDS-PAGE. The gel is scanned for fluorescence to detect the labeled TEAD. Total protein can be visualized by Coomassie staining.
- Plate-based: If a biotin-azide is used, the reaction mixture can be transferred to a streptavidin-coated plate. After washing, the amount of captured TEAD is quantified using a detection antibody in an ELISA-like format.
- Data Analysis: The signal intensity at each inhibitor concentration is measured and plotted to determine the IC<sub>50</sub> value.

### **Acyl-Biotin Exchange (ABE) Assay**

The ABE assay is used to confirm the S-palmitoylation of proteins in a cellular context.

Principle: This method involves the specific chemical labeling of S-palmitoylated cysteine residues with biotin.

#### General Protocol:

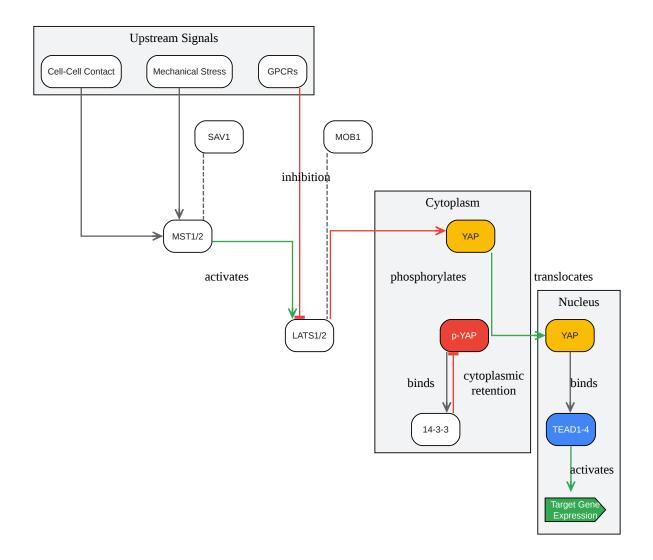
- Cell Lysis and Thiol Blocking: Cells are lysed in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to cap all free cysteine residues.
- Thioester Cleavage: The thioester bond of palmitoylated cysteines is specifically cleaved using hydroxylamine.
- Biotinylation: The newly exposed free thiol groups (from the previously palmitoylated cysteines) are then labeled with a thiol-reactive biotinylating reagent, such as biotin-HPDP.
- Affinity Purification: The biotinylated proteins are captured using streptavidin-agarose beads.



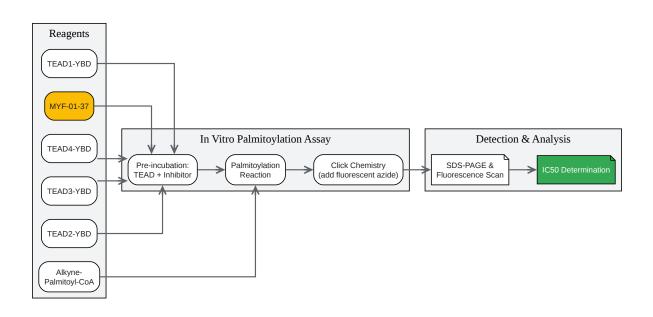
• Detection: The captured proteins are eluted and analyzed by western blotting using an antibody against the protein of interest (e.g., TEAD).

# Visualizations Hippo-YAP-TEAD Signaling Pathway









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### References

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